
3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-oxobutanoic acid; propane-1,2-diol; prop-2-enoic acid” is a combination of three distinct chemical entities: 3-oxobutanoic acid, propane-1,2-diol, and prop-2-enoic acid. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
3-Oxobutanoic Acid
Its esters are produced via reactions between diketene and alcohols . Industrially, it is produced on a large scale as a precursor to dyes .
Propane-1,2-Diol
The direct hydrolysis of propylene oxide with water is the most common method . Alternatively, microbial biosynthesis methods are being explored to reduce environmental impact .
Prop-2-enoic Acid
This process involves the use of catalysts such as molybdenum and vanadium oxides .
化学反応の分析
3-Oxobutanoic Acid
3-oxobutanoic acid undergoes various reactions including:
Oxidation: It can be oxidized to form acetoacetate.
Reduction: It can be reduced to form 3-hydroxybutanoic acid.
Decarboxylation: It decomposes into acetone and carbon dioxide.
Propane-1,2-Diol
Propane-1,2-diol participates in:
Oxidation: It can be oxidized to lactic acid and pyruvic acid.
Esterification: It reacts with acids to form esters.
Prop-2-enoic Acid
Prop-2-enoic acid undergoes:
Polymerization: It polymerizes to form polyacrylic acid.
Addition Reactions: It reacts with alcohols and amines to form esters and amides.
科学的研究の応用
3-Oxobutanoic Acid
Biochemistry: It is a key intermediate in the metabolism of fatty acids and ketone bodies.
Pharmaceuticals: Used in the synthesis of various drugs.
Propane-1,2-Diol
Cosmetics: Used as a humectant and solvent in skincare products.
Pharmaceuticals: Used as a solvent for oral, injectable, and topical formulations.
Prop-2-enoic Acid
Polymers: Used in the production of superabsorbent polymers.
Adhesives: Used in the formulation of adhesives and sealants.
作用機序
3-Oxobutanoic Acid
In biochemistry, 3-oxobutanoic acid is converted to acetoacetate, which is then utilized in energy production during fasting or strenuous exercise .
Propane-1,2-Diol
Propane-1,2-diol acts as a solvent and carrier for active ingredients in pharmaceuticals and cosmetics .
Prop-2-enoic Acid
Prop-2-enoic acid polymerizes to form polyacrylic acid, which has applications in water treatment and as a thickening agent .
類似化合物との比較
3-Oxobutanoic Acid
Similar compounds include acetoacetate and beta-hydroxybutyrate. 3-oxobutanoic acid is unique due to its role as a precursor in ketone body synthesis .
Propane-1,2-Diol
Similar compounds include ethylene glycol and 1,3-propanediol. Propane-1,2-diol is preferred in many applications due to its lower toxicity .
Prop-2-enoic Acid
Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique for its ability to form superabsorbent polymers .
特性
CAS番号 |
73412-07-4 |
|---|---|
分子式 |
C10H18O7 |
分子量 |
250.25 g/mol |
IUPAC名 |
3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O3.C3H8O2.C3H4O2/c1-3(5)2-4(6)7;1-3(5)2-4;1-2-3(4)5/h2H2,1H3,(H,6,7);3-5H,2H2,1H3;2H,1H2,(H,4,5) |
InChIキー |
IQEIHOWHDPGLTQ-UHFFFAOYSA-N |
正規SMILES |
CC(CO)O.CC(=O)CC(=O)O.C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


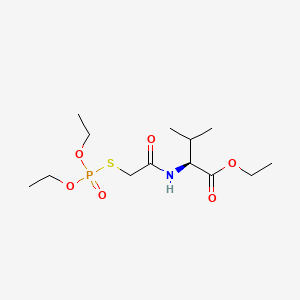
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
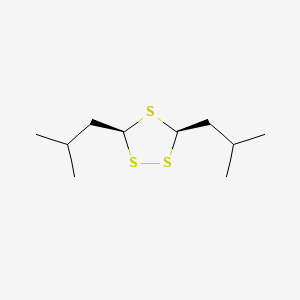
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)


![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

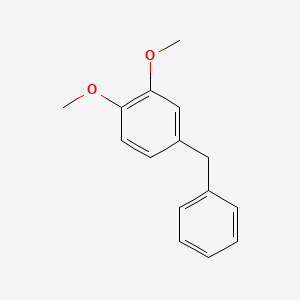
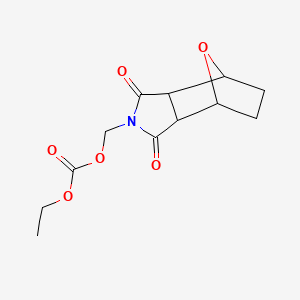
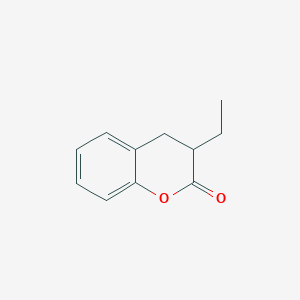
![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
